Product packaging for ACTH (1-39) (GUINEA PIG)(Cat. No.:CAS No. 111524-36-8)

ACTH (1-39) (GUINEA PIG)

Cat. No.: B1168802
CAS No.: 111524-36-8
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Description

Overview of Adrenocorticotropic Hormone (ACTH) within the Endocrine System Research Context

Adrenocorticotropic Hormone (ACTH), also known as corticotropin (B344483), is a crucial polypeptide tropic hormone produced and secreted by the anterior pituitary gland, which is located at the base of the brain wikipedia.orgalliedacademies.orgebsco.comontosight.airesearchgate.net. It is an essential component of the hypothalamic-pituitary-adrenal (HPA) axis, a complex neuroendocrine feedback system that regulates the body's response to stress and maintains homeostasis clevelandclinic.orgnih.govmdpi.comalliedacademies.orgontosight.ainih.govembopress.org. The HPA axis initiates when the hypothalamus releases corticotropin-releasing hormone (CRH) in response to stressful stimuli clevelandclinic.orgnih.govalliedacademies.orgebsco.comontosight.ainih.gov. CRH then stimulates the anterior pituitary to secrete ACTH into the bloodstream clevelandclinic.orgnih.govalliedacademies.orgebsco.comontosight.ainih.gov.

The primary function of ACTH is to stimulate the adrenal glands, specifically the adrenal cortex, to produce and release glucocorticoids, predominantly cortisol in many mammals (and corticosterone (B1669441) in rodents like guinea pigs) clevelandclinic.orgnih.govmdpi.comwikipedia.orgalliedacademies.orgebsco.comontosight.ainih.gov. Cortisol plays a critical role in orchestrating the body's adaptation to stress by influencing metabolism, immune responses, and energy levels wikipedia.orgalliedacademies.orgebsco.comembopress.org. ACTH itself is a 39-amino acid polypeptide, with its N-terminal 24-amino acid segment containing the adrenocorticotropic activity that is conserved across many species wikipedia.orgresearchgate.netresearchgate.net. The secretion of ACTH typically follows a circadian rhythm, peaking in the early morning and declining at night, and is also released in bursts ebsco.comontosight.ailaboklin.com. High levels of circulating cortisol provide negative feedback to the hypothalamus and pituitary, thereby inhibiting further release of CRH and ACTH, which helps maintain hormonal balance within a narrow range clevelandclinic.orgmdpi.comontosight.ainih.gov.

Specific Significance of Guinea Pig ACTH (1-39) as a Research Target and Tool

Guinea pigs (Cavia porcellus) have been extensively utilized in research as a model system, particularly for investigating adrenal steroidogenesis and stress responses bioscientifica.comresearchgate.netfrontiersin.org. Their adrenocortical responses to both CRH and ACTH have been studied in vivo, often using chronically catheterized animals to allow for stress-free blood sampling researchgate.net.

A key aspect distinguishing guinea pig ACTH (1-39) from that of other mammalian ACTHs is a specific amino-acid substitution: an alanine (B10760859) (Ala) replaces proline (Pro) at position 24 nih.govnih.govnih.govbioscientifica.com. This unique structural characteristic was initially reported to endow guinea pig ACTH with increased bioactivity and "superagonist" aldosterone-stimulating activity when tested in isolated rat glomerulosa cell bioassays nih.govnih.govbioscientifica.com. However, subsequent bioassays using isolated rat adrenal fasciculata-reticularis and glomerulosa cells found that while guinea pig ACTH exhibited similar maximal steroid output to human ACTH concerning corticosterone and aldosterone (B195564) stimulation, it demonstrated slightly greater potency in terms of the concentration required to elicit half-maximal steroid secretion nih.gov.

Guinea pigs physiologically exhibit high baseline cortisol levels, which are several times higher than those in species like dogs and cats, due to a higher frequency of pulsatile ACTH release laboklin.comlaboklin.com. This characteristic, coupled with their robust adrenocortical response to ACTH stimulation, makes them particularly suitable for studies involving the regulation of testicular function by cortisol and the broader dynamics of the HPA axis in response to various challenges bioscientifica.comfrontiersin.orgpeerj.com. For instance, ACTH treatment in guinea pigs has been shown to significantly elevate cortisol plasma concentrations and simultaneously reduce testosterone (B1683101) plasma levels, indicating direct interaction of cortisol with Leydig cells bioscientifica.com. The study of ACTH's long-term effects on adrenal steroidogenesis, enzyme activity, and mRNA levels in guinea pig adrenocortical cells has further underscored its utility in understanding chronic hormonal regulation nih.govresearchgate.net.

Historical Perspectives on ACTH Isolation and Early Characterization Studies in Guinea Pigs

The early history of ACTH research in guinea pigs is rooted in efforts to understand adrenal function and steroid metabolism. Investigations involved the isolation and identification of corticoids from the urine of both normal and ACTH-treated guinea pigs oup.com. Quantitative analyses, though initially partial, aimed to determine the levels of these substances using techniques like paper chromatography and colorimetric assays oup.com. It was found that the administration of ACTH to guinea pigs led to a four- to eight-fold increase in urinary corticoids and a one- to two-fold increase in urinary 17-ketosteroids, all eliminated in sufficient amounts for detection oup.com. Cortisone was also isolated from guinea pig urine for the first time during these studies oup.com.

Significant advancements in the characterization of guinea pig ACTH occurred in the late 1980s and early 1990s. Researchers successfully isolated, purified, and performed amino acid sequencing of guinea pig ACTH, confirming its unique structural characteristics, notably the alanine for proline substitution at position 24 nih.govnih.govbioscientifica.com. This discovery was crucial as the ACTH(1-24) segment was previously thought to be invariant across mammalian species nih.govbioscientifica.com. Further molecular cloning and sequencing of guinea pig pro-opiomelanocortin (POMC) cDNA, the precursor for ACTH, further confirmed this substitution and identified potentially significant mutations in other POMC-derived peptides like gamma-melanocyte-stimulating hormone (γ-MSH) and beta-endorphin (B3029290) nih.govnih.gov. These cloning efforts also revealed a similar pattern of POMC mRNA expression between guinea pigs and rats and indicated that guinea pig POMC is a single-copy gene nih.gov. These historical studies underscore the early recognition of the guinea pig as a valuable model for investigating the endocrine system, particularly given its distinct ACTH structure and adrenal responses.

Properties

CAS No.

111524-36-8

Molecular Formula

C7H9NO2

Origin of Product

United States

Molecular and Structural Research of Acth 1 39 Guinea Pig

Elucidation of Primary Amino Acid Sequence and Species-Specific Variations

Determination of the 39-Amino-Acid Peptide Sequence

The complete amino acid sequence of guinea pig ACTH (1-39) has been determined through methods such as amino acid analysis and mass spectrometry, as well as molecular cloning and sequencing of its precursor, pro-opiomelanocortin (POMC). nih.govnih.gov The sequence consists of 39 amino acids, similar to ACTH in other mammals. sysy.comqyaobio.comnovoprolabs.com

The determined amino acid sequence for guinea pig ACTH (1-39) is: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Ala-Asn-Gly-Ala-Glu-Glu-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe. qyaobio.comelabscience.comnovoprolabs.comlifetein.com

The calculated molecular weight for guinea pig ACTH (1-39) is approximately 4529.16 Da. elabscience.comlifetein.com

Identification and Implications of the Alanine (B10760859) for Proline Substitution at Position 24

A distinguishing feature of guinea pig ACTH (1-39) is a unique amino acid substitution at position 24. Unlike most other mammalian ACTHs, which typically have a proline residue (Pro24), guinea pig ACTH has an alanine (Ala24) at this position. nih.govnih.govresearchgate.netbioscientifica.comnih.govoup.com This alanine for proline substitution at position 24 has been confirmed by various studies, including molecular cloning of guinea pig POMC. nih.govnih.govbioscientifica.com

While the steroidogenic moiety ACTH (1-24) was historically considered invariant across mammals, the presence of Ala24 in guinea pig ACTH challenges this view. nih.gov Early research suggested that this substitution might result in increased bioactivity, particularly in stimulating aldosterone (B195564) production, relative to synthetic ACTH (1-24) in isolated rat glomerulosa cell bioassays. nih.govnih.gov However, further bioassays found that guinea pig ACTH exhibited similar maximal corticosterone- and aldosterone-stimulating activity to human ACTH, although it was slightly more potent in terms of the concentration required for half-maximal steroid secretion. nih.gov This suggests the implications of this substitution might be complex, potentially affecting potency rather than maximal activity.

Comparative Sequence Analysis with ACTH from Other Mammalian Species

Comparative sequence analysis reveals that guinea pig ACTH (1-39) demonstrates notable divergences from ACTH sequences in other mammalian species. While the N-terminal region (residues 1-23) is highly conserved, the unique Ala24 substitution in guinea pigs stands out. bioscientifica.com For instance, human, bovine, porcine, ovine, murine, rat, whale, and rabbit ACTH all possess a proline at position 24, whereas guinea pig ACTH uniquely features an alanine. bioscientifica.com

Beyond position 24, other sequence differences exist, particularly in the C-terminal portion (residues 25-39). For example, a difference at residue 29, where guinea pig ACTH has glutamic acid (Glu) instead of aspartic acid (Asp) found in human ACTH, has been identified. bioscientifica.com These variations underscore the evolutionary divergence of guinea pig peptides from those found in other mammals, including New World primates. nih.gov

Table 1: Comparative Amino Acid Sequence of ACTH (1-39) from Guinea Pig and Other Mammalian Species (Partial Alignment Highlighting Differences)

SpeciesPositions 1-23Position 24Positions 25-39 (Partial)
Guinea PigSYSMEHFRWGKPVGKKRRPVKVYAlaNGAEEESAEAFPLEF
HumanSYSMEHFRWGKPVGKKRRPVKVYProNGAEDESAEAFPLEF
BovineSYSMEHFRWGKPVGKKRRPVKVYProNGAEDESAQAFPLEF
PorcineSYSMEHFRWGKPVGKKRRPVKVYProNGAEDELAEAFPLEF
OvineSYSMEHFRWGKPVGKKRRPVKVYProNGAEDESAQAFPLEF
MurineSYSMEHFRWGKPVGKKRRPVKVYProNVAENESAEAFPLEF
RatSYSMEHFRWGKPVGKKRRPVKVYProNVAENESAEAFPLEF
WhaleSYSMEHFRWGKPVGKKRRPVKVYProNGAEDESAEAFPLEF
RabbitSYSMEHFRWGKPVGKKRRPVKVYProNGAENESAEAFPVEV

Note: This table highlights specific differences discussed in the text, particularly at position 24 and representative variations in the C-terminal region. bioscientifica.com

Precursor Processing and Post-Translational Modifications in Guinea Pig Pituitary

Biosynthesis from Pro-Opiomelanocortin (POMC) in Guinea Pig Pituitary Gland

ACTH (1-39) in guinea pigs, as in other mammals, is synthesized as part of a larger precursor polypeptide called Pro-Opiomelanocortin (POMC). sysy.comqyaobio.comnih.govnih.govmybiosource.comneuromics.comwikipedia.org POMC is a polypeptide hormone precursor that undergoes extensive, tissue-specific, post-translational processing. mybiosource.comwikipedia.org The guinea pig POMC gene is a single-copy gene. nih.gov

The biosynthesis of ACTH from POMC primarily occurs in the corticotroph cells of the anterior pituitary gland. sysy.commybiosource.comwikipedia.org This process involves proteolytic cleavage by subtilisin-like enzymes known as prohormone convertases. mybiosource.comwikipedia.orgbioscientifica.com In the anterior pituitary, four primary cleavage sites within the POMC precursor are utilized, with ACTH and beta-lipotropin typically being the major end products. mybiosource.comwikipedia.org

Identification of High Molecular Weight Forms and Biologically Active Peptide Fragments (e.g., α-MSH, CLIP)

The post-translational processing of POMC in the guinea pig pituitary gland yields various biologically active peptide fragments in addition to the full-length ACTH (1-39). These fragments include high molecular weight forms and smaller, biologically active peptides like α-melanocyte-stimulating hormone (α-MSH) and Corticotropin-like Intermediate Lobe Peptide (CLIP). nih.govresearchgate.netneuromics.combioscientifica.comwikipedia.orgnih.govguidetopharmacology.orgnih.govbiosensis.comnih.govjci.orgcloud-clone.us

Specific observations in guinea pig pituitary extracts have identified:

High Molecular Weight Forms of ACTH: ACTH in the circulation of the guinea pig is present in both high-molecular-weight and low-molecular-weight forms. The ratio of ACTH (1-39) to these high-molecular-weight forms changes, increasing later in gestation, which is thought to be an important factor in inducing an increased steroid response from the fetal adrenal gland. nih.gov

Joining Peptide: This is a major product of POMC processing and has been found in extracts of both anterior and neurointermediate lobes of the guinea pig pituitary. nih.gov

α-Melanocyte-Stimulating Hormone (α-MSH): α-MSH is a melanocortin peptide generated from POMC. neuromics.combioscientifica.combiosensis.comcloud-clone.us It can undergo further post-translational modifications such as N- and O-acetylation. nih.gov In guinea pig caudal medulla, approximately 85% of α-MSH-related material was found to be acetylated. nih.gov

Corticotropin-like Intermediate Lobe Peptide (CLIP): CLIP, derived from the ACTH molecule (specifically ACTH (18-39)), is another important product of POMC processing. qyaobio.commybiosource.comwikipedia.org Partial O-phosphorylation of CLIP has been observed in guinea pig pituitary extracts. nih.gov

These findings highlight the complex and tissue-specific nature of POMC processing in guinea pigs, resulting in a diverse array of peptides with distinct biological roles. nih.govnih.gov

Table 2: Key Biologically Active Peptides Derived from Guinea Pig POMC Processing

Peptide FragmentDescription / RolePost-Translational Modifications (Observed in Guinea Pig Pituitary/CNS)
ACTH (1-39)Full-length adrenocorticotropic hormone-
High Molecular Weight ACTH formsPrecursor or aggregated forms of ACTH-
Joining PeptideMajor product of POMC processing-
α-Melanocyte-Stimulating Hormone (α-MSH)Involved in pigmentation, energy homeostasis, etc.N- and O-acetylation (e.g., 85% in caudal medulla) nih.govnih.gov
Corticotropin-like Intermediate Lobe Peptide (CLIP)Fragment of ACTH (18-39) with various biological rolesPartial O-phosphorylation nih.gov

Research on Specific Post-Translational Modifications (e.g., N-acetylation, phosphorylation, amidation)

Research into post-translational modifications (PTMs) of pro-opiomelanocortin (POMC)-derived peptides in guinea pigs indicates various modifications occur on related fragments, although direct evidence for these specific modifications on the full-length ACTH (1-39) peptide in guinea pigs is less extensively documented in the provided literature.

Studies on guinea pig pituitary extracts and tissues have identified several PTMs on other products of POMC processing:

Acetylation: N- and O-acetylation have been observed on alpha-melanotropin (α-MSH), a fragment corresponding to ACTH(1-13)NH2 nih.gov. In the guinea pig caudal medulla, approximately 85% of α-MSH-related material is acetylated nih.gov. Additionally, the amidation of ACTH(1-14), another fragment, in the guinea pig pituitary, has been shown to be reduced by ascorbic acid depletion oup.com.

Phosphorylation: Partial O-phosphorylation of corticotropin-like intermediate lobe peptide (CLIP), another POMC derivative, has been identified nih.gov.

Amidation: Carboxyl-terminal amidation of beta-melanotropin (B3064246) (β-MSH) has been observed in guinea pigs nih.gov. Hypothalamic α-MSH in guinea pigs is generally fully amidated, though it is largely not α-N-acetylated jneurosci.org.

While these findings highlight the enzymatic machinery for PTMs within guinea pig tissues capable of processing POMC and its derivatives, specific direct research on the N-acetylation, phosphorylation, or amidation of the full-length ACTH (1-39) peptide itself within guinea pigs remains an area where detailed data are limited in the available literature.

Structure-Function Relationship Studies of Guinea Pig ACTH (1-39)

The understanding of the structure-function relationship of guinea pig ACTH (1-39) largely focuses on the critical domains for its biological activity, particularly its steroidogenic effects, and its interaction with receptors.

Mapping of Domains Critical for Biological Activity and Receptor Binding

The N-terminal segment of ACTH, specifically residues 1-24, is recognized as the biologically active region, and this segment is highly conserved across various vertebrate species nih.gov. The unique alanine substitution at position 24 (Ala24) in guinea pig ACTH (1-39) compared to the proline (Pro24) found in most other mammalian ACTHs is a notable structural difference nih.govnih.govbioscientifica.com.

Studies using isolated rat adrenal cells and guinea pig adrenal cortical cells have provided insights into the steroidogenic activity of guinea pig ACTH (1-39) and its fragments:

Steroidogenic Activity: Guinea pig ACTH was found to have similar activity to human ACTH (1-39) in terms of maximal corticosterone- and aldosterone-stimulating activity in isolated rat adrenal bioassays. However, it exhibited slightly greater potency, meaning a lower concentration was required to elicit half-maximal steroid secretion nih.gov. In contrast, some earlier studies suggested guinea pig ACTH might be a "superagonist" for aldosterone stimulation compared to human ACTH(1-39) or synthetic ACTH(1-24) amide (Synacthen), stimulating aldosterone production to maximal levels well above those observed with human ACTH nih.gov. This discrepancy suggests potential variations in assay conditions or specific characteristics being measured.

Active Fragments: The ACTH(1-24) fragment is known to possess the full cortisol-stimulating activity of the complete ACTH(1-39) peptide pnas.org. When comparing various fragments in dispersed guinea pig adrenal cells, both ACTH(1-39) and ACTH(1-24) produced the same maximal cortisol output. ACTH(1-24) was slightly more potent than ACTH(1-39) in achieving half-maximal stimulation nih.govcapes.gov.br. Longer N-terminal fragments like ACTH(1-18), ACTH(1-17), and ACTH(1-16) showed decreasing potency, while shorter fragments such as ACTH(1-13)-NH2 (α-MSH), ACTH(1-10), and ACTH(4-10) were significantly less potent, with ACTH(1-10) failing to induce cortisol secretion nih.govcapes.gov.br. This research highlights the crucial role of the N-terminal 1-24 sequence for the primary steroidogenic actions of guinea pig ACTH.

Receptor Binding: The biological effects of ACTH are mediated through melanocortin receptors, specifically the MC2R (ACTH receptor) . The conserved His-Phe-Arg-Trp (HFRW) sequence (residues 6-9) is critical for melanocortin peptide activity and is present in ACTH pnas.orggoogle.com. Additionally, the Lys-Lys-Arg-Arg-Pro (KKRRP) sequence has been identified as an MC2R-binding site pnas.org.

Table: Relative Potency of ACTH (1-39) and its Fragments on Cortisol Production in Guinea Pig Adrenal Cells nih.govcapes.gov.br

Peptide FragmentHalf-maximal Stimulation Concentration (mol/L)Maximal Cortisol Output
ACTH (1-24)3.1 x 10-12Same as ACTH (1-39)
Human ACTH (1-39) (h 1-39)4.4 x 10-12Same as ACTH (1-39)
ACTH (1-39) (guinea pig)1.5 x 10-11Same as ACTH (1-39)
ACTH (1-18)3.3 x 10-10Same as ACTH (1-39)
ACTH (1-17)8 x 10-9Same as ACTH (1-39)
ACTH (1-16)2 x 10-7Same as ACTH (1-39)
ACTH (1-13)-NH2 (α-MSH)5 x 10-9Same as ACTH (1-39)
ACTH (4-10)1 x 10-5Same as ACTH (1-39)
ACTH (1-10)No significant effectNo significant effect

Conformational Analysis and its Correlation with Bioactivity

Methodologies for Research and Analysis of Acth 1 39 Guinea Pig

Advanced Isolation and Purification Techniques from Biological Sources

The initial steps in understanding naturally occurring ACTH (1-39) from guinea pigs involve its extraction and purification from biological tissues, primarily the pituitary gland.

Isolation of ACTH from guinea pig anterior pituitary lobes begins with homogenization of the tissue in acetic acid, followed by centrifugation to obtain a supernatant. This supernatant is then typically subjected to preliminary cleanup steps, such as application to a Sep-Pak C-18 cartridge, from which immunoreactive ACTH (Ir-ACTH) can be eluted with acetonitrile (B52724) containing trifluoroacetic acid (TFA) bioscientifica.com.

Further purification to homogeneity often involves sequential high-performance liquid chromatography (HPLC). The eluate from initial extraction is reconstituted and applied to reversed-phase (RP) columns, such as Aquapore 300 Å RP-columns, followed by further RP-HPLC on columns like Nova-Pak RP-columns. Linear gradients of acetonitrile in a solvent system containing TFA are commonly used for elution, enabling the separation of ACTH (1-39) from other pituitary peptides bioscientifica.com.

Gel filtration chromatography, also known as size-exclusion chromatography or gel permeation chromatography (GPC), is another important technique for purifying peptides and proteins based on their molecular size. Given that pituitary extracts contain various forms of ACTH, including higher molecular weight precursors and fragments (e.g., 36,000, 24,000, and 4,500 daltons) nih.gov, gel filtration can be effectively employed as an initial or complementary purification step to separate ACTH (1-39) (approximately 4.5 kDa) from larger or smaller contaminants, or to fractionate different molecular weight forms of the hormone nih.govdaicelpharmastandards.comthermofisher.com.

Following isolation and purification, comprehensive structural characterization is crucial. Amino acid analysis is employed to determine the precise amino acid composition of the purified guinea pig ACTH, confirming its structural characteristics nih.gov. This method provides quantitative data on the molar ratios of amino acids present in the peptide.

Mass spectrometry (MS) techniques are indispensable for verifying the primary structure, molecular weight, and identifying any post-translational modifications or derivatives. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is frequently used to confirm the molecular weight of the purified peptide, comparing observed values with theoretical calculations nih.gov. For instance, for porcine ACTH (1-39), an observed molecular weight of 4,539.2 Da was confirmed against a theoretical mass of 4,540.1 Da . Liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS offers high-resolution separation and detection capabilities, allowing for detailed peptide mapping, identification of impurities, and elucidation of structural variations or modifications daicelpharmastandards.comoxfordglobal.commdpi.comnih.gov. Furthermore, specialized techniques like C-terminal sequencing using SELDI-TOF MS can be applied to determine amino acid sequences, which is critical for identifying specific guinea pig variants tandfonline.com.

Chromatographic Methods Applied to Guinea Pig Pituitary Extracts (e.g., Gel Filtration)

Synthetic Peptide Generation and Its Considerations in Research

For research requiring controlled quantities, specific modifications, or analogues of ACTH (1-39) (Guinea Pig), chemical synthesis is often employed.

Solid-Phase Peptide Synthesis (SPPS) is the most widely adopted and efficient method for producing synthetic peptides, including ACTH (1-39) analogues daicelpharmastandards.comlcms.cz. The process involves the stepwise addition of amino acid residues to a growing peptide chain anchored to an insoluble polymeric resin daicelpharmastandards.comlcms.cz.

The predominant approach in SPPS for ACTH (1-39) analogues is Fmoc (fluorenylmethyloxycarbonyl) chemistry, favored for its milder reaction conditions compared to Boc chemistry genscript.com. The synthesis typically involves:

Resin Activation and Loading : An initial amino acid, representing the C-terminus of the desired peptide, is covalently linked to a suitable resin (e.g., Wang or Rink amide resins) daicelpharmastandards.com.

Chain Assembly : This is an iterative cycle of deprotection and coupling. Each successive amino acid, protected at its N-alpha amino group (e.g., with Fmoc) and any reactive side chains, is coupled to the free amino group of the growing peptide chain. Hexafluorophosphate activators (e.g., HBTU/HOBt) are commonly used to facilitate peptide bond formation in a solvent like dimethylformamide (DMF) daicelpharmastandards.comlcms.cz. Critical amino acid side chains (e.g., arginine, lysine) are protected with groups like tert-butyloxycarbonyl (Boc) or trityl to prevent unwanted side reactions during synthesis .

Cleavage and Global Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the solid support resin and all remaining side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a strong acid solution, most commonly trifluoroacetic acid (TFA), usually containing scavengers (e.g., triisopropylsilane, water) to neutralize reactive byproducts daicelpharmastandards.comlcms.czgenscript.com.

Despite advancements in synthetic methodologies, peptide synthesis often generates various impurities, and the purification process can introduce counterions that significantly impact research assay results.

Trifluoroacetic Acid (TFA) as a Counterion : TFA is widely used in SPPS for peptide cleavage from resins and as a mobile phase additive in HPLC purification due to its ability to improve separation and peak shapes daicelpharmastandards.comthermofisher.comlcms.czgenscript.comgenscript.com. Consequently, synthetic peptides are typically delivered as TFA salts, meaning residual trifluoroacetate (B77799) anions remain associated with the peptide genscript.comgenscript.commdpi.comnih.govunil.ch.

The presence of residual TFA can lead to unpredictable fluctuations and confounding effects in biological assays genscript.comgenscript.com. Its impact includes:

Cellular Assays : TFA has been shown to interfere with cellular processes, sometimes inhibiting cellular proliferation at nanomolar concentrations, while in other instances, promoting cell growth at higher concentrations (0.5–7.0 mM) genscript.comgenscript.comnih.gov. Such variability can lead to false positive, false negative, or reduced signals in peptide-based assays genscript.comgenscript.com.

Biophysical and Structural Studies : TFA can act as an unintended allosteric modulator of receptors, such as the glycine (B1666218) receptor genscript.comgenscript.comnih.gov. Furthermore, its strong absorbance band at 1673 cm⁻¹ can overlap or obscure the amide I absorbance band of peptides in infrared (IR) absorption spectroscopy, complicating the determination of peptide secondary structure genscript.comgenscript.com. TFA can also influence the secondary structure of peptides and affect the kinetics of fibril formation nih.gov.

pH Alterations : The presence of TFA can reduce the pH of peptide preparations, potentially altering the pH of subsequent biological assays and thus affecting peptide activity and assay outcomes genscript.comgenscript.com.

Chemical Modifications : TFA can trifluoroacetylate amino groups in proteins and phospholipids. This modification may induce T-cell responses and enhance the production of proinflammatory cytokines, or elicit antibody responses, which is particularly undesirable for peptides intended for in vivo studies genscript.comnih.gov.

Direct Bioactivity : Recent research indicates that TFA itself is bioactive, capable of reducing plasma lipid levels and influencing the development of atherosclerosis in mice by activating peroxisome proliferator-activated receptor (PPAR)-alpha. This suggests that TFA present as a counterion in synthetic peptides may confound or contribute to observed phenotypic changes in numerous biological studies biorxiv.org.

To mitigate these issues, especially for TFA-sensitive cellular or enzymatic assays, services for TFA counterion exchange (e.g., to acetate (B1210297) or HCl salts) are available genscript.comgenscript.commdpi.comnih.gov.

Other Synthesis-Related Impurities : Besides TFA, other impurities can arise during peptide synthesis or storage. These include:

Deletion Peptides : Result from incomplete coupling or deprotection steps during solid-phase synthesis mdpi.compreprints.org.

Modified Amino Acid Residues : Such as pyroglutamate (B8496135) and aspartimide formation, deamidation, and methionine oxidation oxfordglobal.commdpi.compreprints.org.

Dimerization : Homo- and heterodimers can form, especially in peptides containing free cysteine residues mdpi.compreprints.org.

Isomeric Impurities : Compounds with the same molecular formula but different structural arrangements, which may be difficult to resolve from the target peptide oxfordglobal.com.

The comprehensive identification and quantification of these impurities through impurity profiling techniques like HPLC, liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for understanding their potential impact on experimental results and for ensuring the quality and efficacy of research peptides daicelpharmastandards.comoxfordglobal.commdpi.compreprints.org.

Methodologies for Solid-Phase Peptide Synthesis of Guinea Pig ACTH (1-39) Analogues

Bioanalytical Assays and Immunoassays in Research

The functional characterization and quantification of ACTH (1-39) (Guinea Pig) in research settings rely on various bioanalytical and immunoassay techniques.

Bioanalytical Assays : These assays measure the biological activity of ACTH (1-39). A common approach involves using isolated guinea pig adrenal cortical cells. These cells respond specifically to ACTH by increasing the synthesis and secretion of steroid hormones, such as cortisol and corticosterone (B1669441) nih.govnih.govnih.gov. The steroid output can be measured to determine the potency and activity of purified or synthetic ACTH (1-39) nih.govnih.gov. For example, the cortisol response to human pituitary ACTH (1-39) has been quantified using dispersed guinea pig adrenal cells, demonstrating a significant increment in cortisol production nih.gov. Bioassays provide valuable insights into the physiological effects of ACTH, but their application in high-throughput or clinical settings is often limited by their complexity and cost ibl-international.com.

Immunoassays : These methods detect and quantify ACTH (1-39) based on its immunological properties, specifically its interaction with specific antibodies.

Radioimmunoassay (RIA) : RIA has been a widely used technique for measuring ACTH levels in biological samples, including guinea pig plasma and saliva researchgate.netbioscientifica.comoup.comthieme-connect.com. This method involves a competitive binding reaction between a fixed amount of radiolabeled ACTH and unlabeled ACTH (from samples or standards) for a limited number of antibody binding sites. Antibodies developed against synthetic ACTH (e.g., Synacthen) are often used, which show cross-reactivity with ACTH (1-39) from different species, including human and guinea pig bioscientifica.comoup.com. RIA has been instrumental in assessing adrenal responses to exogenous ACTH in guinea pigs, for instance, by measuring salivary cortisol after ACTH stimulation researchgate.netbioscientifica.com.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA kits are widely available for ACTH detection and are based on principles such as the sandwich equilibrium method monobind.combiocompare.comassaygenie.com. In a typical sandwich ELISA, samples containing ACTH are incubated simultaneously with a capture antibody coated on a microplate well and an enzyme-labeled detection antibody. After washing to remove unbound components, a substrate (e.g., tetramethylbenzidine, TMB) is added, and the resulting color intensity, directly proportional to the ACTH concentration, is measured spectrophotometrically monobind.comassaygenie.com. ELISA offers high sensitivity and specificity for measuring ACTH levels in various biological samples, including plasma, serum, and cell culture supernatants from different species, including guinea pig biocompare.comassaygenie.com.

It is important to note that circulating ACTH can be immunoheterogeneous and has a short half-life ibl-international.com. Modern two-site immunometric assays can sometimes be subject to analytical interference, necessitating validation using alternative analytical platforms or methods like polyethylene (B3416737) glycol (PEG) precipitation to ensure accurate results nih.gov.

Isolated Adrenal Cell Bioassays for Measuring Steroidogenic Potency and Efficacy

Isolated guinea pig adrenal cells serve as a robust in vitro model for evaluating the steroidogenic potency and efficacy of ACTH (1-39) and its analogues nih.govnih.govcapes.gov.brnih.govnih.govnih.govnih.gov. These bioassays are highly sensitive and capable of detecting very low concentrations of ACTH, providing a direct measure of its biological activity on adrenal steroid hormone production capes.gov.brnih.govnih.gov. The primary response measured in these assays is the synthesis and secretion of glucocorticoids and mineralocorticoids, primarily cortisol and aldosterone (B195564), respectively nih.govcapes.gov.brnih.gov.

Quantitative assessment of steroid hormone production involves incubating isolated guinea pig adrenal cortical cells with varying concentrations of ACTH (1-39) nih.govcapes.gov.brnih.gov. Cortisol production, a key indicator of adrenal fasciculata activity, is often measured due to its sensitivity and dose-dependent response to ACTH capes.gov.brnih.govnih.gov. Studies have shown that isolated guinea pig adrenal cells are highly sensitive to human pituitary ACTH (1-39), with significant cortisol secretion observed at concentrations as low as 2 ng/L (4.4 × 10^-13 mol/L) capes.gov.brnih.gov. The dose-response curves typically exhibit parallelism, allowing for precise quantification of ACTH activity capes.gov.br. The coefficient of variation within assays for cortisol production can be less than 10%, highlighting the reproducibility of these methods capes.gov.brnih.gov.

Aldosterone production, primarily from the zona glomerulosa, is also stimulated by ACTH (1-39) nih.govnih.govnih.gov. Notably, guinea pig ACTH (GP-ACTH) has been observed to stimulate aldosterone production to maximal levels that can exceed those achieved with human ACTH (1-39) or Synacthen (ACTH 1-24 amide) nih.gov. This enhanced aldosterone-stimulating activity of GP-ACTH is attributed to a specific amino acid substitution at position 24 (alanine instead of proline) nih.gov.

Table 1: Representative Half-Maximal Stimulation Concentrations (EC50) for Cortisol Secretion in Isolated Guinea Pig Adrenal Cells in Response to ACTH Peptides

ACTH PeptideHalf-Maximal Stimulation (mol/L)
ACTH (1-24)3.1 × 10^-12 capes.gov.br
hACTH (1-39)4.4 × 10^-12 capes.gov.br
ACTH (1-18)3.3 × 10^-10 capes.gov.br
ACTH (1-17)8 × 10^-9 capes.gov.br
ACTH (1-16)2 × 10^-7 capes.gov.br
ACTH (1-13)-NH2 (αMSH)5 × 10^-9 capes.gov.br
ACTH (4-10)1 × 10^-5 capes.gov.br

Comparative studies utilizing isolated guinea pig adrenal cells are critical for understanding the structural requirements for ACTH activity. These studies often compare the steroidogenic potency and efficacy of full-length ACTH (1-39) with various shorter fragments and synthetic analogues nih.govnih.govcapes.gov.brnih.gov. For instance, human ACTH (1-24) (Synacthen) is a commonly used synthetic fragment that is generally considered to have similar steroidogenic activity to human ACTH (1-39) in terms of maximal steroid output in guinea pig adrenal cell bioassays, though with slight differences in potency nih.govnih.govnih.govnih.govfrontiersin.org.

Research has indicated that while the dose-response curves for various ACTH-related peptides (e.g., ACTH 1-24, 1-18, 1-17, 1-16, 1-13-NH2, 1-10, and 4-10) are parallel, the maximal cortisol output may not be observed with all fragments, notably the 1-10 fragment capes.gov.br. This suggests that the N-terminal portion of the ACTH molecule contains the critical sequence for activating adrenal cells, with segments shorter than 1-16 typically showing significantly reduced or no steroidogenic activity capes.gov.brfrontiersin.org. Furthermore, high molecular weight forms of ACTH, such as pro-ACTH/endorphin and ACTH biosynthetic intermediates, have been found to be two orders of magnitude less potent than synthetic human ACTH (1-39) in stimulating steroid production in guinea pig adrenal cell bioassays nih.gov.

Quantitative Assessment of Cortisol and Aldosterone Production in Response to ACTH (1-39) (Guinea Pig)

Immunological Detection Methods for ACTH (1-39) (Guinea Pig)

Immunological methods provide a means to detect and quantify ACTH (1-39) levels based on its antigenic properties, offering an alternative or complementary approach to bioassays. These methods are frequently used in research settings to assess ACTH concentrations in various biological samples from guinea pigs.

The development and validation of species-specific anti-ACTH antibodies are fundamental for accurate immunological detection in guinea pig research. While detailed development protocols for guinea pig-specific anti-ACTH antibodies are not extensively detailed in all general search results, the widespread availability and use of ELISA kits and radioimmunoassays (RIAs) for guinea pig ACTH indicate that such antibodies have been successfully developed and validated biocompare.comabbexa.comreddotbiotech.comjci.orgmybiosource.com. For instance, radioimmunoassays often employ antibodies raised against synthetic fragments like Synacthen (ACTH 1-24) or human ACTH (1-39), which demonstrate cross-reactivity with guinea pig ACTH jci.orgbioscientifica.com. Validation typically involves demonstrating linearity of dilution, acceptable recovery rates, and low intra- and inter-assay coefficients of variation nih.gov. For example, in bioassays using guinea pig adrenal cells, recoveries of spiked ACTH (1-39) in dexamethasone-suppressed plasma were found to be 97 ± 10% and 114 ± 15%, with intra-assay CV never exceeding 9% and between-assay variation ≤13% nih.gov. Some RIAs have also been validated for measuring salivary cortisol in guinea pigs after ACTH stimulation researchgate.netbioscientifica.comresearchgate.net.

A crucial aspect of ACTH research involves understanding and investigating discrepancies between bioactive and immunoreactive ACTH levels. Immunological assays, such as RIA and ELISA, measure the presence of ACTH based on antibody binding, which may not always correlate directly with the hormone's biological activity oup.commyadlm.org. This disparity can arise due to several factors:

Presence of Precursors and Fragments: The pituitary gland produces various forms of ACTH, including high molecular weight precursors like pro-opiomelanocortin (POMC) and ACTH biosynthetic intermediates, which may be immunologically detectable but possess significantly lower or no biological activity nih.govoup.commyadlm.orgresearchgate.net. For example, high molecular weight forms of ACTH and endorphin have been identified in guinea pig pituitary extracts, with the larger forms stimulating the same maximal steroid production as ACTH (1-39) in bioassays, but pro-ACTH/endorphin and ACTH biosynthetic intermediates being considerably less potent nih.gov.

Enzymatic Degradation: ACTH is susceptible to enzymatic degradation in plasma, particularly in the N-terminal portion crucial for its biological activity oup.com. This degradation can lead to a rapid loss of bioactivity while the C-terminal portion, which might be targeted by certain antibodies, retains its immunoreactivity for a longer period oup.com. Consequently, immunoreactive ACTH levels might overestimate the true bioactive levels oup.com.

Plasma Factors: Plasma itself can contain factors that either potentiate or interfere with the biological effect of ACTH in bioassay systems nih.gov. Underestimation of ACTH levels in bioassays can occur if plasma concentration in the incubation medium exceeds a certain percentage or if ACTH levels are very low nih.gov.

Sequence Variations: As observed with guinea pig ACTH (1-39) having an alanine (B10760859) for proline substitution at position 24 compared to human ACTH (1-39), minor sequence differences between species can impact both biological activity and antibody recognition, potentially leading to varied cross-reactivity in immunoassays designed for other species nih.govbioscientifica.com.

Research endeavors continue to explore these discrepancies to ensure accurate interpretation of ACTH levels, particularly when correlating immunological measurements with physiological responses in guinea pig models oup.com.

Biological Activities and Mechanisms of Action in Guinea Pig Models

Regulation of Adrenocortical Steroidogenesis

ACTH (1-39) is the primary regulator of adrenal glucocorticoid synthesis and secretion in guinea pigs. Its action on the adrenal cortex leads to the production and release of steroid hormones, notably cortisol, androstenedione (B190577), and aldosterone (B195564).

In guinea pigs, ACTH (1-39) exerts its steroidogenic effects by binding specifically to the Melanocortin Receptor 2 (MC2R) located on the surface of adrenal cortical cells. frontiersin.orggoogle.com The MC2R is considered the classical ACTH receptor, and ACTH is unique among melanocortins in its ability to activate this receptor. frontiersin.orgnih.gov The binding of ACTH to the MC2R, which forms a complex with the accessory protein Melanocortin Receptor Accessory Protein (MRAP), initiates a cascade that leads to the synthesis of glucocorticoids. google.comphysiology.org

Upon binding to the MC2R, ACTH (1-39) activates a Gs protein-coupled receptor signaling pathway, leading to an elevation in intracellular cyclic AMP (cAMP) levels. google.comacs.org This increase in cAMP subsequently activates protein kinase A (PKA). nih.govmdpi.comairitilibrary.com PKA plays a pivotal role in regulating multiple steps in the steroidogenic pathway, including the transcription of genes encoding steroidogenic enzymes and proteins involved in cholesterol mobilization and transport, such as the steroidogenic acute regulatory protein (StAR). nih.gov Additionally, there is evidence of cross-regulation with other signaling pathways, such as those involving protein kinase C (PKC), which can modulate the ACTH-induced steroidogenic response in guinea pig adrenals. bioscientifica.com The stimulation of cortisol production in guinea pig zona fasciculata cells by vasoactive intestinal peptide (VIP), also likely through the cAMP signaling pathway, further underscores the importance of this pathway in adrenal steroidogenesis. airitilibrary.com

The responsiveness of fetal guinea pig adrenal cells to ACTH stimulation undergoes significant developmental changes during gestation. Studies have shown a considerable increase in the capacity of fetal adrenal cells to produce cortisol and androstenedione in response to ACTH stimulation between gestational days 47-55 and 58-63. acs.org In vivo, injection of ACTH (1-24) into fetal guinea pigs elicits a relatively small increase in plasma cortisol at 46-55 days, a greater response at 56-60 days, and a large response at 61-66 days. Concurrently, the ratio of ACTH (1-39) to high-molecular-weight forms of ACTH in the circulation of guinea pigs rises after 60 days of gestation, which is proposed as an important factor in inducing this increased steroidogenic response from the fetal adrenal gland.

Intracellular Signaling Pathways Initiated by ACTH (1-39) (Guinea Pig) Binding Leading to Glucocorticoid Release

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation in Guinea Pigs

The HPA axis is a critical neuroendocrine system in guinea pigs, mediating physiological stress responses and undergoing significant development during the fetal period.

As a central component of the HPA axis, ACTH (1-39) is secreted by the pituitary gland in response to stressful stimuli, subsequently acting on the adrenal cortex to stimulate the synthesis and secretion of glucocorticoids, primarily cortisol in guinea pigs. google.comoup.com This glucocorticoid release helps the organism meet energy demands and regulate defense reactions during stress. google.com Administration of ACTH in guinea pigs has been shown to elevate plasma cortisol concentrations significantly, alongside increases in progesterone (B1679170) and androstenedione. pnas.org The effectiveness of corticotropin-releasing factor (CRF) in mediating corticotropin (B344483) (ACTH) responses to various stresses, such as cold, ether, immobilization, and trauma, has been demonstrated in guinea pigs, with anti-CRF antiserum notably reducing stress-induced corticotropin secretion. pnas.org Changes in HPA axis responsiveness to ACTH are observed in guinea pig offspring following maternal glucocorticoid treatment, indicating the profound influence of ACTH on the physiological stress response throughout life.

The fetal guinea pig HPA axis becomes activated near the time of parturition, characterized by increases in the concentrations of ACTH and cortisol in the umbilical vein plasma during the latter half of gestation, particularly between 55-60 days. google.com This activation is associated with changes in limbic glucocorticoid and mineralocorticoid receptors. google.com The developmental process of the HPA axis is highly sensitive to the intrauterine environment. Adverse maternal conditions, such as nutrient restriction or stress during pregnancy, can program HPA axis development, leading to altered endocrine function in adult offspring. nih.govairitilibrary.com For instance, maternal nutrient restriction can activate the maternal HPA axis, resulting in increased maternal plasma ACTH and cortisol concentrations, which in turn elevate fetal cortisol levels. airitilibrary.com The fetal HPA axis in guinea pigs remains sensitive to negative feedback by circulating glucocorticoids, even when plasma ACTH and cortisol levels are elevated at the end of gestation. google.com Maternal administration of glucocorticoids has been shown to significantly decrease fetal pituitary POMC mRNA expression in a dose-dependent manner in guinea pigs, with male fetuses exhibiting greater sensitivity. google.com The increase in circulating ACTH (1-39) during late gestation is crucial for prepartum changes in adrenal growth and steroidogenesis, highlighting its importance in fetal maturation for postnatal extra-uterine survival. nih.govphysiology.org

Feedback Mechanisms Involving Glucocorticoids and ACTH (1-39) in Guinea Pig Homeostasis

In guinea pig physiology, the hypothalamic-pituitary-adrenal (HPA) axis exhibits intricate feedback mechanisms involving ACTH and glucocorticoids, notably cortisol. Studies in guinea pigs have revealed progressive increases in fetal plasma ACTH and cortisol concentrations during late gestation tandfonline.com. This sequential increase suggests that ACTH plays a preparatory role in the development of the adrenal cortex, as the rise in ACTH levels precedes that of cortisol tandfonline.com.

Despite the known operation of glucocorticoid negative feedback in fetal guinea pigs, a seemingly paradoxical phenomenon is observed where maintained high ACTH concentrations persist even in the presence of elevated circulating glucocorticoids at term tandfonline.com. This observation points towards an increased central drive emanating from the paraventricular nucleus (PVN) of the hypothalamus, involving corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP), which in turn leads to enhanced synthesis and secretion of ACTH from the anterior pituitary tandfonline.com.

Glucocorticoid feedback is a central regulatory component of both basal and stress-activated pituitary-adrenocortical function in guinea pigs. This feedback occurs at multiple levels within the HPA axis, including the hippocampus, the hypothalamic PVN, and the pars distalis of the pituitary gland karger.comoup.com. Research indicates that alterations in HPA axis function, such as a significantly higher plasma cortisol response to ACTH challenge and stress, can be observed in adult male guinea pig offspring born to mothers exposed to stress during late gestation nih.gov.

Furthermore, prenatal exposure to exogenous glucocorticoids has been shown to modify HPA axis function in a prolonged and sex-specific manner after birth, accompanied by changes in central corticosteroid receptor regulation karger.com. Investigations suggest that such glucocorticoid-induced alterations in adrenocortical function in young male and female guinea pigs are primarily due to an increased adrenal sensitivity to ACTH, rather than a fundamental resetting of central glucocorticoid feedback sensitivity karger.com.

The responsiveness of the adrenal gland to ACTH in guinea pigs is evident in diagnostic applications. For instance, ACTH stimulation tests are employed to assess adrenal function in guinea pigs, where an intramuscular injection of synthetic ACTH results in elevated serum cortisol levels, confirming adrenal responsiveness nwlabs.co.ukcabidigitallibrary.org.

Beyond its primary role in stimulating cortisol secretion from the adrenal glands, ACTH's regulation of adrenocortical steroidogenesis is multifactorial nih.gov. Detailed research has explored the cross-regulation between ACTH- and platelet-activating factor (PAF)-mediated steroidogenesis in perfused guinea pig adrenal glands. Interestingly, ACTH administration diminished the subsequent cortisol response to PAF, while, conversely, PAF potentiated ACTH-induced cortisol secretion . This highlights complex interplay influencing adrenocortical output .

ACTH also exerts both acute and long-term effects on adrenal steroidogenesis by influencing gene expression of steroidogenic enzymes nih.govnih.gov. Studies using guinea pig fasciculata-glomerulosa cells in primary culture demonstrated that ACTH treatment increased the activities and mRNA levels of 17-hydroxylase and 17,20-lyase nih.govnih.gov. However, while 21-hydroxylase mRNA levels increased, its enzyme activity surprisingly declined, suggesting complex post-transcriptional regulatory mechanisms at play in modulating steroid distribution nih.govnih.gov.

Table 1: Effects of ACTH on Steroidogenic Enzymes in Guinea Pig Adrenal Cells

Enzyme (P450 nomenclature)Effect of ACTH Treatment (Activity)Effect of ACTH Treatment (mRNA Levels)Notes
17-hydroxylase (P450c17)Increased nih.govnih.govIncreased nih.govnih.govFavors C19 steroid production nih.gov
17,20-lyase (P450c17)Increased nih.govnih.govIncreased nih.govnih.govFavors C19 steroid production nih.gov
21-hydroxylase (P450c21)Declined nih.govnih.govIncreased nih.govnih.govSuggests post-transcriptional regulation nih.govnih.gov
3β-hydroxysteroid dehydrogenaseUnaffected nih.govUnaffected nih.gov
Cholesterol side-chain cleavage enzyme (P450scc)Not specified for activity nih.govIncreased nih.govnih.gov

Exploration of Non-Steroidogenic Actions and Immunomodulatory Effects

Beyond its well-established role in stimulating glucocorticoid production, ACTH (1-39) and other melanocortins exhibit significant non-steroidogenic actions, particularly in immunomodulation and effects on the central nervous system (CNS).

Research into Melanocortin Receptor-Mediated Anti-inflammatory Effects in Guinea Pig Models

ACTH (1-39) acts as a potent endogenous agonist for the melanocortin 2 receptor (MC2R) tocris.com. The melanocortin system, comprising ACTH and various melanocyte-stimulating hormones (α-MSH, β-MSH, γ-MSH), exerts glucocorticoid-independent anti-inflammatory and immunomodulatory effects via the activation of melanocortin receptors (MCRs) located in both the brain and peripheral immune cells frontiersin.org.

ACTH can activate all five identified melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, MC5R) mdpi.comresearchgate.net. Specifically, ACTH is unique among melanocortins in its ability to activate MC2R, while α-MSH, β-MSH, and γ-MSH also activate MC1R, MC3R, MC4R, and MC5R, albeit with varying affinities mdpi.comresearchgate.net.

Research in guinea pig models has provided direct evidence of melanocortin-mediated anti-inflammatory actions. Intracerebroventricular administration of ACTH (1-24) and α-melanotropin (α-MSH) in guinea pigs induced dose-related hypothermia and demonstrated antipyretic effects, reducing pyrogen-induced fever and hyperthermia frontiersin.orgnih.gov. This highlights their active participation in thermoregulation nih.gov. Furthermore, studies indicate that MC3R is crucial for the anti-inflammatory effects mediated by both ACTH and α-MSH frontiersin.org. There is also evidence suggesting that melanocortin receptor ACTH (1-39) may contribute to protecting oligodendroglia by inhibiting protein kinase C researchgate.net.

Investigation of Potential Central Nervous System and Peripheral Actions Beyond Steroidogenesis

The physiological functions of ACTH extend beyond its well-known steroidogenic effects on the adrenal glands. It is recognized that ACTH possesses both steroidogenic and non-steroidogenic actions mdpi.comresearchgate.netnih.gov.

In the context of CNS actions, preclinical studies suggest that the melanocortin system, including ACTH, may serve as a physiological protector in various neurodegenerative diseases, potentially inducing both neuroprotection and neurogenesis researchgate.net. Although primarily demonstrated in rat brain cultures, ACTH (1-39) has been shown to protect mature oligodendroglia and oligodendrocyte progenitor cells from cell death induced by various cytotoxic agents, indicating a broader neuroprotective role frontiersin.org.

Furthermore, endogenous ACTH and other melanocortins can access specific regions of the CNS, such as the brain stem and hypothalamus, where they bind to MCRs, particularly MC4R nih.gov. This binding can initiate signaling cascades that trigger vagal activity, leading to the release of acetylcholine (B1216132) in peripheral tissues and subsequently initiating anti-inflammatory processes nih.gov. Evidence also points to the protective effects of ACTH within the CNS, including reduced demyelination and promotion of remyelination in models of experimental autoimmune encephalomyelitis (EAE) nih.gov.

In terms of peripheral actions beyond steroidogenesis in the adrenal glands, some studies in rabbits and guinea pigs have reported that adult testes can increase testosterone (B1683101) production in response to ACTH, which differs from observations in other rodent species bioscientifica.com. However, further detailed investigations in guinea pigs reveal a more complex interaction: while ACTH treatment significantly elevates cortisol levels, it simultaneously leads to a notable reduction in testosterone plasma concentrations . Experimental findings suggest that this reduction in testicular function is mediated by cortisol, which directly inhibits testicular steroidogenesis, specifically affecting enzymes such as 17α-hydroxylase and/or C17,20-lyase, independent of luteinizing hormone (LH) levels . This illustrates a peripheral regulatory influence of ACTH-induced cortisol on other endocrine axes.

Table 2: Non-Steroidogenic and Immunomodulatory Effects of ACTH (1-39) in Guinea Pig Models

Effect CategorySpecific Action/ObservationMechanism/ContextCitation
ImmunomodulatoryGlucocorticoid-independent anti-inflammatory effectsActivation of melanocortin receptors (MCRs) in brain/peripheral immune cells frontiersin.org
ThermoregulationInduction of hypothermia; reduction of pyrogen-induced feverCentral action (intracerebroventricular administration), likely via MCRs, in guinea pigs nih.gov
Receptor ActivationActivates all five MCR subtypes (MC1R-MC5R), specifically MC2REndogenous agonist tocris.commdpi.comresearchgate.net
NeuroprotectionPotential protection of oligodendrogliaPossible inhibition of protein kinase C, observed with ACTH (1-39) researchgate.net
CNS SignalingAccesses brain stem and hypothalamus; initiates vagal activityBinds to MCRs (e.g., MC4R), triggers acetylcholine release, leading to peripheral anti-inflammatory processes nih.gov
Testicular FunctionIndirect reduction of testosterone via increased cortisol levelsCortisol directly inhibits testicular steroidogenesis (17α-hydroxylase/C17,20-lyase)

Comparative and Evolutionary Research on Acth 1 39

Phylogenetic Analysis of ACTH Sequences Across Mammalian Species

The ACTH peptide is typically a 39-amino acid polypeptide, with its sequence being highly conserved among mammals nih.govfrontiersin.org. The biological activity of the ACTH molecule is primarily dependent on its first 24 amino-terminal amino acids, with fragments shorter than 20 amino acids being entirely inactive nih.gov. Specific regions, such as H6F7R8W9 and K15K16R17R18P19, are crucial for ACTH binding to and activation of its cognate receptor, the melanocortin 2 receptor (MC2R) frontiersin.org. While amino acids 31 and 33 commonly exhibit variations between higher mammals and primates, the guinea pig ACTH distinguishes itself with a unique alanine (B10760859) for proline substitution at position 24 (Ala24) nih.govnih.govnih.gov. This contrasts with the Pro24 typically found in the ACTH of other mammalian species nih.govnih.gov. Despite molecular phylogenetic analyses classifying guinea pigs as rodents, some studies suggest that this classification may not be entirely accurate when considering other protein families, such as alanine:glyoxylate aminotransferase 1, highlighting potential evolutionary divergences frontiersin.orgresearchgate.net. The observed sequence divergence in guinea pig ACTH at position 24 represents a notable exception to the otherwise highly conserved mammalian ACTH structure.

Comparative Bioactivity Studies of Guinea Pig ACTH (1-39) with Orthologs from Other Species

Comparative studies of guinea pig ACTH (1-39) reveal distinct bioactivity profiles when compared to orthologs from other species, such as human ACTH (1-39) or synthetic ACTH (1-24) amide (Synacthen) nih.govnih.gov. Initially, guinea pig ACTH was reported to possess "superagonist" aldosterone-stimulating activity in an isolated rat glomerulosa cell bioassay nih.govnih.gov. Further purification and characterization confirmed that guinea pig ACTH stimulates aldosterone (B195564) production to maximal levels significantly higher than those achieved by human ACTH (1-39) or Synacthen nih.gov. While a subsequent study using isolated rat adrenal fasciculata-reticularis and glomerulosa cell bioassays found that guinea pig ACTH exhibited similar maximal output for corticosterone (B1669441) and aldosterone compared to human ACTH, it was noted to be slightly more potent in terms of the concentration required to elicit half-maximal steroid secretion nih.gov. This increased potency in aldosterone stimulation is a significant functional characteristic oup.comnih.govnih.gov.

In the guinea pig adrenal cortex, ACTH exerts complex effects on steroidogenic enzyme expression and adrenal zonation. It has been observed that ACTH can have opposing effects on the expression of CYP17 and CYP2D16 in the zona reticularis, contributing to the establishment and maintenance of adrenocortical zonation nih.gov. Furthermore, chronic ACTH administration in guinea pigs has been shown to increase the adrenal steroidogenic capacity by enhancing steroid secretion and the activity of steroid-metabolizing enzymes researchgate.net. Specifically, ACTH (1-24) stimulates greater production of both androstenedione (B190577) and cortisol in guinea pig zona fasciculata cells compared to zona reticularis cells bioscientifica.com.

Table 1: Comparative Bioactivity of Guinea Pig ACTH (1-39) with Human/Synthetic Orthologs

Assay/EffectGuinea Pig ACTH (1-39)Human ACTH (1-39) / Synacthen (ACTH 1-24)Source
Aldosterone stimulation (maximal levels)Superagonist activity; stimulates production to levels well above orthologsLower maximal levels nih.govnih.gov
Corticosterone/Aldosterone output (maximal)Similar to human ACTHSimilar maximal levels nih.gov
Steroid secretion (potency for half-maximal effect)Slightly more potentLess potent nih.gov
Adrenal CYP17/CYP2D16 expression in ZROpposite effects (diminishes differences between ZF and ZR)Not directly compared for this specific effect nih.gov
Overall adrenal steroidogenic capacityChronic administration increases steroid secretion and enzyme activityNot directly compared for this specific effect researchgate.net
Androstenedione/Cortisol production (ZF vs ZR)ACTH (1-24) stimulates greater production in ZF cells compared to ZR cellsNot directly compared for this specific effect bioscientifica.com

Evolutionary Implications of Unique Structural and Functional Characteristics of Guinea Pig ACTH (1-39)

The distinctive structural and functional characteristics of guinea pig ACTH (1-39) carry significant evolutionary implications, suggesting a unique adaptive trajectory for the guinea pig's endocrine system. The substitution of alanine for proline at position 24, a residue typically conserved across most mammalian ACTH sequences, indicates a specific evolutionary divergence nih.govnih.gov. This structural alteration is linked to the observed differences in bioactivity, particularly the enhanced potency in stimulating aldosterone production oup.comnih.govnih.gov.

The uniqueness of guinea pig ACTH is not isolated but appears to be part of a broader pattern of endocrine system evolution in this species. For instance, the guinea pig's glucocorticoid receptor (GR) also displays several unique amino acid substitutions, leading to a diminished affinity for glucocorticoids and a high level of constitutive activity oup.com. This suggests that the guinea pig has evolved under specific selective pressures that have led to an accelerated rate of divergence in its GR ligand binding domain oup.com. Similarly, guinea pig insulin (B600854) is highly substituted, and its glucagon (B607659) is C-terminally modified, resulting in altered biopotency regarding glucose metabolism oup.com.

These cumulative divergences in key endocrine hormones and their receptors, including ACTH, insulin, and the glucocorticoid receptor, underscore the guinea pig as an outlier in certain mammalian endocrine pathways oup.com. The unique features of guinea pig ACTH (1-39) and its interactions within the adrenal axis provide a valuable natural model for studying how specific amino acid changes can impact hormone function and receptor interaction, and how these alterations may confer physiological advantages or adaptations over evolutionary time oup.com. The guinea pig's distinct endocrine physiology, sometimes exhibiting primate-like characteristics (e.g., in parturition), further emphasizes its importance in comparative physiological and evolutionary research frontiersin.org.

Research Applications and Future Directions

Utility of the Guinea Pig as a Research Model for Endocrine and Neuroendocrine Studies

The guinea pig (Cavia porcellus) serves as a valuable, non-traditional animal model in the study of adrenal disorders. nih.gov Its utility is particularly noted in endocrine and neuroendocrine research due to certain physiological similarities to humans. nih.govnih.gov Unlike other rodents, guinea pigs are born neuroanatomically mature after a relatively long gestation period, which allows for better temporal analysis of developmental processes. nih.govoup.com Furthermore, the guinea pig placenta shares key characteristics with the human placenta, including its response to glucocorticoids, making it a suitable model for investigating the effects of endogenous and exogenous glucocorticoids on fetal programming. nih.gov

The guinea pig is a well-established model for studying the hypothalamic-pituitary-adrenal (HPA) axis and the developmental origins of health and disease (DOHaD). nih.gov Research using guinea pigs has demonstrated that maternal stress during critical windows of fetal development can alter HPA axis function and behavior in offspring. nih.gov For instance, male guinea pig offspring of mothers exposed to stress during mid-gestation (days 50-52) showed increased basal plasma cortisol levels in adulthood. nih.gov In contrast, stress later in gestation (days 60-62) resulted in a higher plasma cortisol response to HPA axis activation. nih.gov These endocrine changes are linked to altered expression of key regulatory molecules within the HPA axis, such as glucocorticoid receptors (GR) in the hippocampus and pro-opiomelanocortin (POMC) in the pituitary. nih.gov

Studies have also highlighted sex-specific differences in the programming of the HPA axis. oup.com In female offspring, prenatal stress affects ambulatory behavior and HPA axis function, with these effects being dependent on the stage of the reproductive cycle. oup.com This demonstrates the importance of considering the interplay between multiple endocrine axes. oup.com The model has also been used to show that HPA axis dysfunction can be associated with other conditions, such as the formation of gallstones, where a lithogenic diet led to increased serum corticosterone (B1669441) and disruptions in the HPA axis. spandidos-publications.com

Hyperadrenocorticism, or Cushing's syndrome, is an important endocrine disease observed in guinea pigs, making them a useful natural model for studying the condition. nih.govnih.gov Although not as well-documented as in other species like dogs, case reports and studies have detailed its diagnosis and pathology in guinea pigs. cabidigitallibrary.org The clinical signs can be subtle, but may include weight loss despite a good appetite, and polydipsia/polyuria. cabidigitallibrary.org

The diagnosis of hyperadrenocorticism in guinea pigs often involves an adrenocorticotropic hormone (ACTH) stimulation test. nih.govcabidigitallibrary.org In this test, a baseline cortisol level is measured, followed by the administration of synthetic ACTH to stimulate the adrenal glands. cabidigitallibrary.orgresearchgate.net An exaggerated cortisol response is indicative of hyperadrenocorticism. researchgate.netresearchgate.net For example, in one case, a guinea pig with the disease showed a post-stimulation salivary cortisol level of 721 ng/mL, significantly higher than control animals. researchgate.net Diagnostic imaging, particularly abdominal ultrasound to measure adrenal gland size, is also a key tool. nih.govnih.gov Research has established reference dimensions for normal adrenal glands in healthy guinea pigs, providing a baseline for identifying adrenomegaly associated with hyperadrenocorticism. nih.gov Histopathology of affected animals often reveals adrenocortical hyperplasia or adenoma. cabidigitallibrary.org

Table 1: Reported Cortisol Levels in Guinea Pig Hyperadrenocorticism Studies

Case / Study Condition Sample Type Measurement Finding Citation
Case 1 Hyperadrenocorticism Serum Resting Cortisol 6590 nmol/L (Normal: 137.95-827.7 nmol/L) cabidigitallibrary.org
Case 1 Hyperadrenocorticism Serum Post-ACTH Stimulation 12660 nmol/L cabidigitallibrary.org
Case 2 Hyperadrenocorticism Serum Resting Cortisol 4080 nmol/L cabidigitallibrary.org
Case 2 Hyperadrenocorticism Serum Post-ACTH Stimulation 8390 nmol/L cabidigitallibrary.org
Case 3 Hyperadrenocorticism Serum Resting Cortisol 5790 nmol/L cabidigitallibrary.org
Case 3 Hyperadrenocorticism Serum Post-ACTH Stimulation 11260 nmol/L cabidigitallibrary.org
Published Case Cushing's Disease Saliva Post-ACTH Stimulation 721 ng/mL researchgate.netresearchgate.net
Control Group Healthy Pet Guinea Pigs Saliva Post-ACTH Stimulation 125 ng/mL researchgate.netresearchgate.net

Applications in HPA Axis Dysregulation Research

Development and Application of Research Tools and Reagents

Progress in understanding the guinea pig endocrine system has been historically hampered by a lack of species-specific commercial reagents. nih.gov This has necessitated the development of custom tools and the validation of existing methods for this species.

Synthetic ACTH (1-39) (guinea pig) is commercially available and serves as a critical reference standard for research. biosynth.comszabo-scandic.comlifetein.com Its availability is essential for conducting standardized ACTH stimulation tests to diagnose adrenal disorders like hyperadrenocorticism. nih.govnwlabs.co.uk In biological research, it is used to investigate the response of adrenal cells in vitro. nih.gov

A significant finding is that guinea pig ACTH has a unique amino acid sequence compared to other mammals. nih.gov The Proline residue at position 24, which is part of the highly conserved steroidogenic moiety ACTH(1-24), is replaced by an Alanine (B10760859). nih.gov This substitution has functional consequences; isolated guinea pig ACTH was shown to stimulate aldosterone (B195564) production in glomerulosa cells to significantly higher levels than human ACTH(1-39) or the synthetic analogue ACTH(1-24) amide (Synacthen). nih.gov This unique characteristic makes the species-specific synthetic compound essential for accurate and relevant physiological studies in guinea pigs.

Table 2: Chemical and Physical Properties of Synthetic ACTH (1-39) (Guinea Pig)

Property Value Citation
Molecular Formula C₂₀₆H₃₀₈N₅₆O₅₈S biosynth.com
Molecular Weight 4529.06 g/mol biosynth.comlifetein.com
Amino Acid Sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Ala -Asn-Gly-Ala-Glu-Glu-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH biosynth.comlifetein.comnih.gov
CAS Number 111524-36-8 biosynth.com
Appearance Lyophilized Powder lifetein.com
Purity Typically >95% (for research grade) lifetein.com

The development of reliable immunological assays is crucial for advancing research using the guinea pig model. Non-invasive hormone monitoring is particularly desirable to avoid the stress of blood sampling, which can confound endocrine studies. researchgate.net To this end, enzyme immunoassays (EIAs) have been validated for measuring fecal cortisol metabolites in guinea pigs. researchgate.net Studies have confirmed that fecal cortisol metabolite concentrations increase significantly following an ACTH challenge, demonstrating that this non-invasive method can effectively monitor adrenocortical activity. researchgate.netnih.gov

For direct measurement of the peptide, polyclonal antibodies have been developed that recognize ACTH. abcam.co.jp While some commercially available antibodies are raised against the human ACTH sequence, they are often predicted to cross-react with guinea pig ACTH due to sequence homology. abcam.co.jp However, the unique Ala24 residue in guinea pig ACTH underscores the need for highly specific antibodies for certain applications. The careful handling of samples for ACTH measurement is critical, as the peptide can degrade easily, leading to misleading results. nwlabs.co.uk The use of radioimmunoassay (RIA) techniques, which can be more resilient when applied to various species and sample types, has also been employed in guinea pig research. researchgate.netnwlabs.co.uknih.gov

Use of Synthetic Guinea Pig ACTH (1-39) as a Reference Standard in Analytical and Biological Research

Unexplored Research Avenues and Methodological Challenges

Despite its utility, research using the guinea pig model faces several challenges and offers avenues for future exploration. A primary methodological challenge is that steroidogenesis in guinea pigs differs from that in humans. nih.gov For example, the androgens DHEA and DHEA-S are not detected in guinea pig blood; instead, another C19 steroid, 11β-hydroxyandrostenedione, is present. nih.gov These species-specific differences must be considered when translating findings to human physiology.

The unique amino acid sequence of guinea pig ACTH, specifically the substitution at position 24, presents an unexplored research avenue. nih.gov While its enhanced effect on aldosterone production is known, the full range of physiological implications of this structural difference remains to be elucidated. nih.gov Further investigation is needed to understand how this unique peptide structure influences the broader signaling pathways and interactions within the guinea pig HPA axis.

Another challenge is the ongoing need for more validated, species-specific reagents. nih.gov While progress has been made with non-invasive assays and custom microarrays, the limited availability of commercial antibodies and other tools specifically designed for the guinea pig can still constrain the scope of immunological and molecular studies. nih.gov Finally, standardizing protocols, such as the exact cut-off values for cortisol in ACTH stimulation tests, requires further research, as published studies have reported variations. nwlabs.co.uk

Comprehensive Investigation of all Melanocortin Receptor Subtype Interactions within Guinea Pig Systems

The biological effects of ACTH are mediated through its interaction with a family of five G protein-coupled receptors known as the melanocortin receptors (MC1R to MC5R). nih.govresearchgate.net While the interaction of ACTH with the melanocortin 2 receptor (MC2R) in the adrenal cortex is the most well-characterized, leading to steroidogenesis, evidence suggests that ACTH can activate all five receptor subtypes, albeit with differing affinities. nih.gov A comprehensive investigation into the binding and functional activity of guinea pig ACTH (1-39) across all MCR subtypes within various guinea pig tissues is a critical area for future research.

Currently, much of the understanding of ACTH's interaction with MCRs other than MC2R is generalized from studies on other species or with different melanocortin peptides like α-melanocyte-stimulating hormone (α-MSH). researchgate.netnih.gov For instance, MC1R is primarily associated with pigmentation, MC3R and MC4R with energy homeostasis, and MC5R with exocrine gland function. nih.govresearchgate.net However, the specific binding kinetics and downstream signaling pathways activated by guinea pig ACTH (1-39) at these receptors in guinea pig-specific tissues remain largely unexplored.

Future research should aim to:

Determine the binding affinities (Kd) of guinea pig ACTH (1-39) for each of the five MCR subtypes expressed in guinea pig tissues.

Characterize the functional consequences of these interactions, such as the impact on cAMP production, calcium signaling, and other second messenger systems in various cell types.

Investigate the physiological relevance of these interactions beyond the adrenal gland, for example, in the skin, brain, and immune cells of the guinea pig.

Such studies would provide a more complete picture of the pleiotropic effects of ACTH in this species and could reveal novel physiological roles for this hormone.

Receptor SubtypePrimary Known FunctionKnown Interaction with ACTHResearch Gap for Guinea Pig ACTH (1-39)
MC1R Pigmentation, anti-inflammatory effectsBinds ACTHSpecific binding affinity and functional outcomes in guinea pig skin and immune cells.
MC2R Steroidogenesis in the adrenal cortexPrimary receptor for ACTHWell-characterized, but further studies on regulation in guinea pigs could be beneficial. nih.gov
MC3R Energy homeostasis, anti-inflammatory effectsBinds ACTHBinding kinetics and physiological role in guinea pig metabolic and immune regulation.
MC4R Energy homeostasis, food intake regulationBinds ACTHFunctional significance of interaction in the guinea pig central nervous system.
MC5R Exocrine gland functionBinds ACTHRole in guinea pig exocrine glands and other peripheral tissues.

Detailed Elucidation of Novel Post-Translational Modifications and Their Functional Consequences

The bioactivity of ACTH (1-39) can be significantly altered by post-translational modifications (PTMs). These modifications occur after the translation of the POMC precursor protein and can include glycosylation, phosphorylation, and amidation. While the amino acid sequence of guinea pig ACTH (1-39) has been determined, a detailed map of its PTMs and their functional implications is an area ripe for investigation.

High molecular weight forms of ACTH have been identified in guinea pig pituitary extracts, suggesting the presence of precursor molecules. researchgate.net However, unlike in some other species, glycosylated forms of ACTH (1-39) have not been detected in these extracts. researchgate.net This points to species-specific differences in PTM processing that warrant further exploration.

Future research should focus on:

Utilizing advanced proteomic techniques, such as mass spectrometry, to identify and characterize the full spectrum of PTMs on mature, circulating guinea pig ACTH (1-39).

Investigating how these PTMs, or the lack thereof, influence the hormone's stability, receptor binding affinity, and biological potency.

Exploring the enzymatic machinery responsible for these modifications in the guinea pig pituitary and other tissues where POMC is expressed.

Understanding the nuances of PTMs in guinea pig ACTH (1-39) will provide deeper insights into the regulation of its activity and may explain some of the unique aspects of the guinea pig endocrine system.

Post-Translational ModificationPotential Functional ConsequenceStatus in Guinea Pig ACTH (1-39)
Glycosylation Altered stability and bioactivityNot detected on the mature peptide in pituitary extracts. researchgate.net
Phosphorylation Modulation of signaling pathwaysPotential PTM to be investigated.
Amidation Increased biological activity and stabilityPotential PTM to be investigated.
Acetylation Altered receptor specificity and potencyPotential PTM to be investigated.

Development of Advanced Bioanalytical Techniques for Enhanced Specificity and Sensitivity of ACTH (1-39) (Guinea Pig) Measurement in Complex Biological Matrices

Accurate and sensitive measurement of ACTH (1-39) is crucial for both research and diagnostic purposes. Historically, bioassays using dispersed guinea pig adrenal cells and radioimmunoassays have been employed. nih.gov While these methods have been instrumental, they can be limited by factors such as cross-reactivity, precision, and throughput.

The development of more advanced bioanalytical techniques is essential for the precise quantification of guinea pig ACTH (1-39) in complex biological matrices like plasma, serum, and tissue homogenates. Enzyme-linked immunosorbent assays (ELISAs) offer an improvement in terms of ease of use and safety, and commercial kits are available for the detection of guinea pig MC2R, which indirectly relates to ACTH function. cusabio.com Non-invasive methods, such as measuring cortisol metabolites in feces following an ACTH challenge, have also been validated in guinea pigs. nih.gov

However, the future of ACTH measurement lies in highly specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS methods are being developed for ACTH fragments in other species, a validated assay specifically for endogenous guinea pig ACTH (1-39) is a key area for future development. nih.govresearchgate.net

Key objectives for future research in this area include:

The development and validation of a robust LC-MS/MS assay for the absolute quantification of guinea pig ACTH (1-39) in plasma and other biological fluids.

The creation of highly specific monoclonal antibodies for use in next-generation immunoassays with improved sensitivity and specificity for guinea pig ACTH (1-39).

The application of these advanced techniques to study the pharmacokinetics and pharmacodynamics of ACTH (1-39) in various physiological and pathological states in the guinea pig model.

The availability of such advanced analytical tools will undoubtedly accelerate research into the intricate roles of ACTH (1-39) in guinea pig physiology.

Bioanalytical TechniqueAdvantagesLimitations for Guinea Pig ACTH (1-39)
Dispersed Cell Bioassay Measures biological activity. nih.govLower throughput, potential for variability. nih.gov
Radioimmunoassay (RIA) High sensitivity.Use of radioactive materials, potential for cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) High throughput, no radioactive waste.Antibody specificity and validation for guinea pig ACTH is critical. cusabio.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High specificity and accuracy, can quantify PTMs.Requires specialized equipment and expertise; a validated method for guinea pig ACTH is needed. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying ACTH (1-39) from guinea pig sources in laboratory settings?

  • Methodological Answer : ACTH (1-39) is typically synthesized via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Key steps include sequence verification via mass spectrometry and functional validation using adrenal cell culture assays to confirm bioactivity. Researchers must optimize cleavage conditions to preserve the peptide’s N-terminal stability, as truncation can alter receptor binding .

Q. How is ACTH (1-39) (Guinea Pig) administered in experimental models to study adrenal steroidogenesis?

  • Methodological Answer : Intravenous or intraperitoneal injections are common, with dosages calibrated based on animal weight (e.g., 0.1–1.0 μg/kg). Researchers should account for interspecies variability in peptide stability; for guinea pigs, frequent blood sampling is required to measure cortisol/corticosterone levels over time. Controls should include vehicle-only injections and baseline hormone measurements .

Advanced Research Questions

Q. What experimental controls are essential when studying the differential effects of ACTH (1-39) versus shorter fragments (e.g., ACTH 1-24) on adrenal steroidogenesis?

  • Methodological Answer :

  • Dose-Response Curves : Compare equimolar concentrations of ACTH (1-39) and ACTH (1-24) to assess potency differences.
  • Receptor Binding Assays : Use radiolabeled peptides to quantify binding affinity to melanocortin receptor subtypes (MC2R in adrenal cortex).
  • Temporal Controls : Shorter fragments may exhibit faster clearance rates, necessitating staggered sampling intervals.
  • Statistical Analysis : Employ ANOVA with post-hoc tests to identify significant differences in steroid output .

Q. How can researchers resolve contradictory findings regarding the binding affinity of ACTH (1-39) to melanocortin receptors across different tissue types?

  • Methodological Answer :

  • Tissue-Specific Receptor Profiling : Use RNA sequencing or immunohistochemistry to map receptor subtype expression in adrenal vs. non-adrenal tissues (e.g., brain, skin).
  • In Silico Modeling : Perform molecular dynamics simulations to predict peptide-receptor interactions under varying pH or co-factor conditions.
  • Meta-Analysis : Systematically review existing data to identify confounding variables (e.g., peptide purity, assay protocols) and apply weighted statistical models to reconcile discrepancies .

Q. What strategies are recommended for optimizing the stability of ACTH (1-39) in longitudinal in vivo studies?

  • Methodological Answer :

  • Formulation Adjustments : Use lyophilized peptides stored at -80°C and reconstitute with stabilizers (e.g., albumin) to prevent aggregation.
  • Pharmacokinetic Profiling : Conduct pilot studies to determine degradation rates and adjust dosing schedules accordingly.
  • Endpoint Validation : Combine ELISA for intact ACTH (1-39) with LC-MS/MS to differentiate between intact peptide and metabolites .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in adrenal responses to ACTH (1-39) across guinea pig strains?

  • Methodological Answer :

  • Strain Characterization : Pre-screen animals for baseline cortisol levels and adrenal gland morphology.
  • Cohort Stratification : Group subjects by genetic lineage and use mixed-effects models to account for intra-strain variability.
  • Cross-Validation : Replicate findings in at least two distinct strains to confirm biological relevance .

Q. What are the best practices for designing studies comparing endogenous ACTH (1-39) levels with exogenous administration in stress response models?

  • Methodological Answer :

  • Baseline Measurement : Collect pre-stimulation blood samples to establish endogenous hormone levels.
  • Exogenous Dose Calibration : Use pharmacokinetic data to match exogenous doses to physiological concentrations observed during stress.
  • Time-Course Analysis : Monitor both ACTH and downstream corticosteroids at multiple time points to model feedback inhibition dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.